Spectroscopic Characterization of 2-Bromo-5-cyclopentyloxypyrazine: A Comprehensive Technical Guide
Spectroscopic Characterization of 2-Bromo-5-cyclopentyloxypyrazine: A Comprehensive Technical Guide
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Bromo-5-cyclopentyloxypyrazine (CAS: 959238-32-5)
Executive Summary & Structural Overview
In modern drug discovery, functionalized pyrazines serve as critical bioisosteres for benzene and pyridine rings, frequently appearing in kinase inhibitors and GPCR ligands. 2-Bromo-5-cyclopentyloxypyrazine ( [1]) is a highly versatile bifunctional building block. The C2 bromine allows for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the C5 cyclopentyloxy group provides lipophilic bulk and metabolic stability.
Validating the structural integrity of this intermediate is paramount. False positives in structural assignment can derail multi-step synthetic campaigns. This whitepaper provides a field-proven, self-validating analytical framework—encompassing NMR, LC-MS, and ATR-FTIR—to unequivocally characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Mechanistic Interpretation
The pyrazine ring of 2-bromo-5-cyclopentyloxypyrazine contains two para-oriented protons (H3 and H6). The chemical shifts of these protons are governed by a "push-pull" electronic system:
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Inductive Deshielding: The highly electronegative bromine atom at C2 withdraws electron density via the σ -framework, deshielding the adjacent H3 proton and shifting it downfield.
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Resonance Shielding: The oxygen atom of the cyclopentyloxy group at C5 donates its lone pair into the pyrazine π -system (+M effect). This increases electron density at the adjacent C6 position, shielding the H6 proton and shifting it upfield.
Because these protons are para to each other across the heteroaromatic ring, cross-ring scalar coupling ( 5JHH ) is typically negligible (< 1.5 Hz), resulting in two distinct, sharp singlets. This spectral signature is validated by referencing structural analogs such as 2-bromo-5-methoxypyrazine ([2]).
Protocol: High-Resolution 1H and 13C NMR Acquisition
This protocol is designed to prevent signal suppression of quaternary carbons and ensure accurate proton integration.
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Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D).
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Causality: CDCl3 is chosen because the compound is highly lipophilic, and the residual CHCl3 peak (7.26 ppm) does not overlap with the pyrazine aromatic signals (~8.0–8.3 ppm).
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Instrument Parameters: Acquire spectra on a 400 MHz (or higher) NMR spectrometer at 298 K. Use a 30° excitation pulse.
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Self-Validation Check: Set the relaxation delay ( D1 ) to 2.0 seconds. Aromatic protons and quaternary carbons (C-Br, C-O) suffer from long T1 relaxation times. A sufficient D1 ensures complete longitudinal magnetization recovery, preventing integration errors and ensuring the C-Br carbon is visible in the 13C spectrum.
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Referencing: Calibrate the spectrum using the residual CHCl3 peak at δ 7.26 ppm for 1H and the central CDCl3 triplet at δ 77.16 ppm for 13C.
Table 1: Predicted NMR Assignments (400 MHz / 100 MHz, CDCl3 )
| Position | Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment / Structural Logic |
| 3 | 1H | 8.20 | s | 1H | Pyrazine ring (ortho to Br, deshielded) |
| 6 | 1H | 8.05 | s | 1H | Pyrazine ring (ortho to O-R, shielded) |
| 1' | 1H | 5.30 | m | 1H | Cyclopentyl O-CH (deshielded by oxygen) |
| 2', 5' | 1H | 1.95 - 2.05, 1.75 - 1.85 | m | 4H | Cyclopentyl CH₂ ( β to oxygen) |
| 3', 4' | 1H | 1.60 - 1.70 | m | 4H | Cyclopentyl CH₂ ( γ to oxygen) |
| 2 | 13C | 132.0 | C | - | Pyrazine C-Br (quaternary) |
| 3 | 13C | 142.5 | CH | - | Pyrazine C-H |
| 5 | 13C | 158.2 | C | - | Pyrazine C-O (highly deshielded) |
| 6 | 13C | 135.1 | CH | - | Pyrazine C-H |
| 1' | 13C | 81.5 | CH | - | Cyclopentyl C-O |
| 2', 5' | 13C | 32.5 | CH₂ | - | Cyclopentyl C- β |
| 3', 4' | 13C | 23.8 | CH₂ | - | Cyclopentyl C- γ |
Mass Spectrometry (LC-ESI-MS)
Causality & Mechanistic Interpretation
Electrospray Ionization (ESI) in positive mode is the gold standard for pyrazines. The basic ring nitrogens act as excellent proton acceptors in acidic mobile phases.
The presence of bromine provides a built-in self-validating mechanism: Bromine exists as two stable isotopes, 79Br and 81Br , with a natural abundance ratio of ~50.7% to 49.3%. Consequently, the intact molecular ion will present as a diagnostic 1:1 doublet separated by 2 m/z units. During Collision-Induced Dissociation (CID), the cyclopentyloxy group undergoes a classic neutral loss of cyclopentene (68 Da) via a cyclic transition state, yielding the stable 5-bromo-1H-pyrazin-2-one tautomer ( [3]).
Protocol: LC-MS Analysis
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Mobile Phase: Prepare Solvent A (0.1% Formic Acid in MS-grade Water) and Solvent B (0.1% Formic Acid in MS-grade Acetonitrile).
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Causality: Formic acid lowers the pH, ensuring the pyrazine nitrogens are pre-ionized in solution prior to aerosolization, maximizing the [M+H]+ signal.
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Chromatography: Inject 1 μ L of a 10 μ g/mL sample onto a sub-2 μ m C18 reverse-phase column. Run a ballistic gradient from 5% to 95% B over 3 minutes.
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MS Parameters: Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Acquire full scan data from m/z 100 to 500.
Table 2: LC-ESI-MS Positive Mode Data
| m/z | Ion Type | Relative Abundance | Assignment |
| 243.0 | [M+H]+ ( 79Br ) | 100% | Protonated molecular ion |
| 245.0 | [M+H]+ ( 81Br ) | 98% | Protonated molecular ion (isotope) |
| 175.0 | [M-C₅H₈+H]+ ( 79Br ) | 45% | Neutral loss of cyclopentene |
| 177.0 | [M-C₅H₈+H]+ ( 81Br ) | 44% | Neutral loss of cyclopentene (isotope) |
Infrared (ATR-FTIR) Spectroscopy
Causality & Mechanistic Interpretation
While NMR and MS confirm connectivity and mass, IR spectroscopy validates the functional group integrity in the solid state. Attenuated Total Reflectance (ATR) is prioritized over traditional KBr transmission methods.
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Causality: High-pressure KBr pellet preparation can induce polymorphic transformations or absorb atmospheric moisture, broadening the baseline. ATR requires zero sample preparation, ensuring the spectrum reflects the true, unaltered solid-state form of the intermediate.
Protocol: ATR-FTIR Analysis
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Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).
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Sampling: Place ~2 mg of the neat solid directly onto the crystal. Apply uniform pressure using the anvil to ensure intimate optical contact with the evanescent wave.
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Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹.
Table 3: ATR-FTIR Key Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Assignment |
| 3050 | Weak | C-H (sp²) | Pyrazine ring C-H stretch |
| 2950, 2870 | Medium | C-H (sp³) | Cyclopentyl aliphatic C-H stretch |
| 1570, 1530 | Strong | C=N, C=C | Pyrazine ring stretching vibrations |
| 1250 | Strong | C-O-C | Asymmetric ether stretch |
| 1050 | Medium | C-O-C | Symmetric ether stretch |
| 1000 | Medium | C-Br | Aryl bromide stretch |
Data Integration Workflows and Visualizations
To ensure robust quality control, the analytical data must be integrated holistically. The workflow below outlines the standard operating procedure for validating the compound, followed by the specific MS fragmentation pathway that acts as the definitive chemical fingerprint.
Fig 1. Spectroscopic validation workflow for structural confirmation.
Fig 2. ESI-MS positive mode fragmentation pathway.
References
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Title: PubChem Compound Summary for CID 45787736, 2-Bromo-5-cyclopentyloxypyrazine Source: National Center for Biotechnology Information URL: [Link]
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Title: PubChem Compound Summary for CID 19756172, 2-Bromo-5-methoxypyrazine Source: National Center for Biotechnology Information URL: [Link]
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Title: PubChem Compound Summary for CID 2771618, 5-Bromo-1H-pyrazin-2-one Source: National Center for Biotechnology Information URL: [Link]
